2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester Locust bean gum is an off-white to yellow-green powder. Odorless and tasteless, but acquires a leguminous taste when boiled in water. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 28663-68-5
VCID: VC7821130
InChI: InChI=1S/C10H11ClN2O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3
SMILES: CCOC(=O)C(=NNC1=CC=CC=C1)Cl
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester

CAS No.: 28663-68-5

Cat. No.: VC7821130

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester - 28663-68-5

Specification

CAS No. 28663-68-5
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
IUPAC Name ethyl 2-chloro-2-(phenylhydrazinylidene)acetate
Standard InChI InChI=1S/C10H11ClN2O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3
Standard InChI Key LZCJYKSOIZQABU-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)/C(=N/NC1=CC=CC=C1)/Cl
SMILES CCOC(=O)C(=NNC1=CC=CC=C1)Cl
Canonical SMILES CCOC(=O)C(=NNC1=CC=CC=C1)Cl
Colorform SOLN OF GUM IS CLOUDY WITH WHITE OPACITY DUE TO INSOL IMPURITIES SUCH AS PROTEIN & CELLULOSE
In powdered form, nearly pure white
Yellow-green

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester is C₁₀H₁₁ClN₂O₂, yielding a molecular weight of 226.66 g/mol . This formula is derived from its IUPAC name, which reflects the integration of a phenylhydrazone group (-NH-N=C-) at the second carbon of the acetic acid backbone, a chloro substituent at the same position, and an ethyl ester (-O-CO-OCH₂CH₃) at the terminal carboxyl group.

Physical Properties

  • Appearance: Pale yellow to light yellow solid .

  • Melting Point: 77°C .

  • Solubility: Soluble in chloroform and methanol; limited solubility in aqueous media .

  • Storage: Stable under inert atmospheric conditions when stored at -20°C .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁ClN₂O₂
Molecular Weight226.66 g/mol
Melting Point77°C
SolubilityChloroform, Methanol
Stability-20°C (long-term storage)

Synthesis and Production

Synthetic Routes

The synthesis typically involves the condensation of 2-chloroacetic acid with phenylhydrazine in the presence of an acid catalyst, followed by esterification with ethanol. A generalized reaction scheme is:

ClCH2COOH+PhNHNH2H+ClC(=NNHPh)COOHEtOHClC(=NNHPh)COOEt+H2O\text{ClCH}_2\text{COOH} + \text{PhNHNH}_2 \xrightarrow{\text{H}^+} \text{ClC(=NNHPh)COOH} \xrightarrow{\text{EtOH}} \text{ClC(=NNHPh)COOEt} + \text{H}_2\text{O}

This method prioritizes the formation of the hydrazone linkage while minimizing side reactions such as hydrolysis or oxidation .

Industrial-Scale Production

Industrial processes employ optimized reaction conditions, including controlled temperature (60–80°C) and stoichiometric excess of phenylhydrazine to ensure high yields (>85%). Purification is achieved via recrystallization from ethanol or column chromatography .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chloro group at the α-position is susceptible to nucleophilic attack. For example, reaction with amines (e.g., methylamine) yields 2-amino-2-(phenylhydrazono)acetic acid ethyl ester:

ClC(=NNHPh)COOEt+CH3NH2CH3NHC(=NNHPh)COOEt+HCl\text{ClC(=NNHPh)COOEt} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{NHC(=NNHPh)COOEt} + \text{HCl}

Hydrolysis Reactions

Under acidic or basic conditions, the ester group hydrolyzes to form 2-chloro-2-(phenylhydrazono)acetic acid:

ClC(=NNHPh)COOEt+H2OH+/OHClC(=NNHPh)COOH+EtOH\text{ClC(=NNHPh)COOEt} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{ClC(=NNHPh)COOH} + \text{EtOH}

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide converts the hydrazone group to an azo compound.

  • Reduction: Sodium borohydride reduces the hydrazone to a hydrazine derivative.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey Differences
Ethyl acetoacetateC₆H₁₀O₃Lacks chloro and hydrazone
PhenylhydrazineC₆H₈N₂Simpler structure; no ester
2-Hydrazinocarbonyl acetateC₇H₈N₄O₂Contains hydrazine moiety

Challenges and Future Directions

Synthetic Optimization

Current yields (~85%) could be improved via catalytic methods (e.g., organocatalysts) to reduce waste.

Biological Activity Profiling

In vitro studies are needed to validate its antimicrobial or anticancer potential, leveraging its hydrazone functionality.

Environmental Impact

Degradation pathways remain uncharacterized; ecotoxicological assessments are critical for industrial adoption.

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